N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide
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Overview
Description
N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the reaction of thiazole and triazole derivatives. One efficient method is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives . This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole compounds with excellent efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using catalyst-free reactions and room temperature conditions, are likely to be employed to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or blocking of receptor sites .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring
Uniqueness
N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its combined thiazole and triazole rings, which confer a wide range of biological activities. This dual-ring structure enhances its potential as a versatile pharmacological agent, making it distinct from other compounds with only one of these rings .
Properties
CAS No. |
62032-93-3 |
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Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-acetyl-N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O2S/c1-5-4-16-9-10-8(11-13(5)9)12(6(2)14)7(3)15/h4H,1-3H3 |
InChI Key |
RZFKKQWFDIXXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=NN12)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
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